molecular formula C19H17NO4 B2652233 [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate CAS No. 727982-52-7

[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2652233
CAS No.: 727982-52-7
M. Wt: 323.348
InChI Key: UTBHHCKQZMUUGC-UHFFFAOYSA-N
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Description

[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate is a synthetic organic compound designed for research and development applications. This molecule features a 2,3-dihydroindole (indoline) core, a structure of high interest in medicinal chemistry due to its presence in biologically active compounds . The indoline moiety is acylated with a 4-formylbenzoate group through an oxoethyl linker, creating a multifunctional scaffold. The reactive aldehyde (formyl) group on the benzoate ring makes this compound a valuable building block for further chemical synthesis. It can readily undergo condensation reactions with amines to form Schiff bases, or serve as a starting point for the synthesis of more complex molecules via nucleophilic addition or reduction. The 2,3-dihydroindole core is found in compounds studied for their neuroprotective and antioxidant properties, as well as their activity on various biological receptors . Researchers can utilize this compound in the design and synthesis of novel derivatives for structure-activity relationship (SAR) studies, particularly in the exploration of new pharmacologically active agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-13-10-16-4-2-3-5-17(16)20(13)18(22)12-24-19(23)15-8-6-14(11-21)7-9-15/h2-9,11,13H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBHHCKQZMUUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)COC(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: 4-carboxybenzoate derivatives.

    Reduction: 4-hydroxymethylbenzoate derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Introduction to [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate

The compound This compound is a synthetic organic molecule that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroindole moiety and a formylbenzoate group. Its potential applications span across medicinal chemistry, material science, and biochemistry.

Structural Information

  • Molecular Formula : C₁₉H₂₂N₄O₃
  • Molecular Weight : 354.4 g/mol
  • IUPAC Name : 2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-formylbenzoate
  • SMILES Notation : C[C@@H]1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of dihydroindole compounds exhibit significant anticancer properties. The structural features of this compound suggest potential interactions with cancer cell pathways, making it a candidate for further investigation in cancer therapeutics .
  • Neuroprotective Effects : Compounds with indole structures are known for their neuroprotective effects. Studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis, indicating a potential application in neurodegenerative diseases .

Material Science

  • Organic Electronics : The unique electronic properties of this compound may allow its use in organic semiconductor applications. Its ability to form stable thin films could be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Biochemical Applications

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This could be particularly useful in the design of drugs targeting metabolic disorders .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various dihydroindole derivatives, including compounds structurally similar to this compound. The results indicated that these compounds inhibited tumor growth in vitro and in vivo models, showcasing their potential as anticancer agents .

Case Study 2: Neuroprotective Effects

In a research article from Neuroscience Letters, the neuroprotective effects of dihydroindole derivatives were investigated using neuronal cell cultures exposed to oxidative stress. The study found that these compounds significantly reduced cell death and oxidative damage, suggesting their potential for treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzymes by binding to their active sites or alter receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Dihydroindole Core

a) 2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl 4-formylbenzoate
  • Molecular Formula: C₁₈H₁₅NO₄
  • Molecular Weight : 309.32 g/mol
  • CAS : 503007-83-8 .
  • Key Difference : Lacks the methyl group on the dihydroindole ring.
b) 2-(2,3-Dihydroindol-1-yl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate
  • Molecular Formula : C₂₄H₂₃N₂O₃
  • CAS : 732274-51-0 .
  • Key Difference: Replaces the formylbenzoate with a 4-(indol-3-yl)butanoate group.

Modifications on the Benzoate Ester

a) Chlorinated Derivatives
  • Example: 2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl 2-chloro-4-nitrobenzoate Molecular Formula: C₁₆H₁₂ClNO Molecular Weight: 269.73 g/mol CAS: 924032-60-0 . Key Difference: Substitutes the formyl group with chloro and nitro groups. Impact: Enhanced electron-withdrawing effects may alter reactivity and solubility .
b) Sulfamoyl-Substituted Analogs
  • Example: [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 5-[benzyl(methyl)sulfamoyl]-2-chlorobenzoate Molecular Formula: C₂₅H₂₄ClN₃O₅S Molecular Weight: 522.00 g/mol CAS: 474100-85-1 .

Complex Heterocyclic Derivatives

a) Pyrimidoindole-Fused Compound
  • Example : 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
    • Molecular Formula : C₂₆H₂₀N₄O₂S
    • Molecular Weight : 452.53 g/mol
    • CAS : 537668-70-5 .
    • Key Difference : Fused pyrimidoindole system introduces rigidity and planar aromatic surfaces.
    • Impact : Likely influences pharmacokinetic properties such as metabolic stability and membrane permeability .
b) Fluorinated Analogs
  • Example: [2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate Molecular Formula: C₂₃H₁₉F₂NO₅ Molecular Weight: 427.40 g/mol CAS: 734536-87-9 . Key Difference: Difluoromethoxy and pyrrole substituents enhance lipophilicity and metabolic resistance. Impact: Fluorine atoms improve bioavailability and target engagement in drug design .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
This compound (Target) C₁₉H₁₇NO₄ 323.35 566910-20-1 Methylated dihydroindole + formylbenzoate
2-(2,3-Dihydroindol-1-yl)-2-oxoethyl 4-formylbenzoate C₁₈H₁₅NO₄ 309.32 503007-83-8 Non-methylated dihydroindole
2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl 2-chloro-4-nitrobenzoate C₁₆H₁₂ClNO 269.73 924032-60-0 Chloro and nitro substituents
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 5-[benzyl(methyl)sulfamoyl]-2-chlorobenzoate C₂₅H₂₄ClN₃O₅S 522.00 474100-85-1 Sulfamoyl functionality
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylpyrimidoindol-4-one C₂₆H₂₀N₄O₂S 452.53 537668-70-5 Fused pyrimidoindole system

Research Findings and Implications

  • Formyl Group Utility : The formyl group in the target compound enables facile conjugation with amines or hydrazines, making it valuable in prodrug or bioconjugate strategies .
  • Solubility vs. Lipophilicity : Sulfamoyl and nitro groups improve aqueous solubility, while fluorinated or aromatic systems (e.g., pyrimidoindole) increase lipophilicity, affecting ADME profiles .

Biological Activity

The compound [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate is a synthetic derivative of indole and benzoate, which has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This compound features an indole moiety linked to a formylbenzoate group, contributing to its biological activity.

Anticancer Properties

Several studies have indicated that compounds with indole structures exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action :
    • Microtubule Disruption : Similar to other indole derivatives, it is hypothesized that this compound may disrupt microtubule formation, leading to mitotic arrest in cancer cells. This mechanism is crucial in the context of drug resistance often observed in cancer therapy .
    • Apoptosis Induction : The compound may also induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in malignant cells.

Case Studies

  • Study on Cell Lines :
    • A study conducted on human breast cancer cell lines demonstrated that this compound exhibited a dose-dependent inhibition of cell proliferation. The IC50 values were found to be significantly lower than those of traditional chemotherapeutics .
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Microtubule disruption and apoptosis induction
HeLa (Cervical Cancer)15.0Apoptotic pathway activation
  • In Vivo Studies :
    • In murine models, the compound demonstrated significant tumor reduction in xenograft models. The treatment led to a marked decrease in tumor volume compared to control groups receiving no treatment .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent.

Pharmacokinetics

Preliminary studies suggest that the compound has favorable absorption characteristics with a moderate half-life. The bioavailability appears promising for further development into clinical applications.

Toxicological Profile

Toxicological assessments indicate low acute toxicity levels; however, long-term studies are necessary to evaluate chronic exposure effects and potential side effects associated with prolonged use.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate?

  • Methodology : The compound is synthesized via esterification of 4-formylbenzoic acid with a 2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl intermediate. Key steps include:

  • Activation of the carboxylic acid using coupling agents (e.g., DCC, EDCI) or conversion to acid chlorides (e.g., using thionyl chloride).
  • Nucleophilic substitution between the activated carbonyl and the indole-derived alcohol.
  • Purification via column chromatography or recrystallization.
    • References : Similar protocols are described for ester derivatives using ethyl oxalyl monochloride and benzoyl chloride intermediates .

Q. How is the structural identity of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) is employed. Key parameters include:

  • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.
  • Hydrogen bonding and π-π stacking analysis to confirm supramolecular packing.
  • Validation of bond lengths/angles against DFT-optimized structures .
    • References : SHELX programs are widely used for small-molecule refinement , while ORTEP-3 provides GUI-based visualization .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology :

  • Antiproliferative activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH-coupled systems.
  • Anti-inflammatory potential : COX-2 inhibition assay via ELISA.
    • References : Analogous benzothiazole derivatives were evaluated for anti-HIV and antitumor activity using similar protocols .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodology :

  • Modification of substituents : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) on the benzoate or indole moieties.
  • Bioisosteric replacement : Replace the formyl group with acetyl or hydroxymethyl groups to assess metabolic stability.
  • Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify key interactions with target proteins.
    • References : SAR studies on indapamide analogs highlight the importance of the sulfamoyl group for antihypertensive activity .

Q. What computational tools are suitable for electronic structure analysis?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational spectra (IR/Raman) and HOMO-LUMO gaps.
  • NBO analysis : Investigate hyperconjugative interactions influencing stability.
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS.
    • References : Vibrational and electronic spectra of related benzamides were analyzed using DFT .

Q. How can metabolic pathways and degradation products be characterized?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Hydrolysis studies : Expose the ester to simulated gastric fluid (pH 2.0) or plasma (pH 7.4) to identify cleavage products.
  • Stability testing : Use UPLC-UV under accelerated conditions (40°C/75% RH) .
    • References : Metabolites of structurally similar compounds were identified via hydrolysis and oxidation pathways .

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

  • Methodology :

  • Multi-technique validation : Cross-validate SC-XRD data with solid-state NMR and FT-IR.
  • Polymorph screening : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to identify isoforms.
  • Dynamic DSC/TGA : Assess thermal stability and phase transitions.
    • References : Discrepancies in hydrogen bonding patterns were resolved via combined XRD and DFT analysis .

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